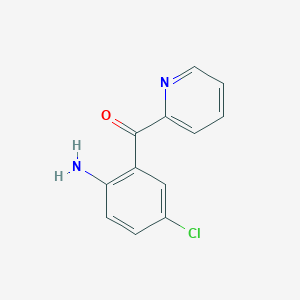

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Description

Properties

IUPAC Name |

(2-amino-5-chlorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDJMTDZULLTGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30302084 | |

| Record name | (2-amino-5-chlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1830-42-8 | |

| Record name | 1830-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-amino-5-chlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Abstract

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a range of pharmacologically active compounds. This technical guide provides an in-depth exploration of the primary synthetic pathways to this valuable ketone, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, discusses the rationale behind methodological choices, and offers field-proven insights into potential challenges and optimization strategies. The guide will detail three principal synthetic routes: a modified Friedel-Crafts acylation, a Grignard/organolithium-based approach, and the robust Weinreb amide synthesis. Each pathway is presented with comprehensive, step-by-step protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Introduction: Significance of this compound

The chemical architecture of this compound, which features a 2-aminobenzophenone scaffold linked to a pyridine ring, is of significant interest in the pharmaceutical industry. This arrangement of functional groups provides a versatile platform for the construction of more complex molecules, particularly in the realm of central nervous system (CNS) active agents and other therapeutic areas. The presence of the amino group and the pyridine nitrogen offers multiple points for further chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. A thorough understanding of the synthetic routes to this key intermediate is therefore crucial for the efficient and scalable production of next-generation therapeutics.

Strategic Approaches to Synthesis

The synthesis of an unsymmetrical diaryl ketone such as this compound presents several challenges. The electron-deficient nature of the pyridine ring makes it a poor substrate for classical Friedel-Crafts acylation, while the presence of a reactive amino group on the other ring necessitates a protection-deprotection strategy in many synthetic routes. This guide will explore three scientifically sound and practically viable approaches to overcome these challenges.

Pathway 1: Modified Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. However, the direct acylation of 4-chloroaniline with a pyridine-2-carbonyl derivative is problematic due to the Lewis basicity of the amino group, which can quench the Lewis acid catalyst.[1] A more effective strategy involves the protection of the amino group, typically as an amide, which reduces its basicity and allows the acylation to proceed. This is followed by a deprotection step to yield the target compound.

-

Protection of the Amino Group: The amino group of 4-chloroaniline is protected as an acetamide to prevent its reaction with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts acylation. This protection also modulates the directing effect of the substituent, favoring acylation at the ortho position.

-

Choice of Acylating Agent: Pyridine-2-carbonyl chloride (picolinoyl chloride) is a suitable acylating agent. It can be prepared from picolinic acid and a chlorinating agent like thionyl chloride.

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for this transformation, although others like ferric chloride (FeCl₃) can also be used.[2]

-

Deprotection: The final step involves the hydrolysis of the amide protecting group under acidic or basic conditions to regenerate the free amino group.

Step 1: Protection of 4-chloroaniline

-

To a stirred solution of 4-chloroaniline (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add acetic anhydride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield N-(4-chlorophenyl)acetamide, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

To a suspension of anhydrous aluminum chloride (2.5 eq) in dichloroethane at 0 °C, add pyridine-2-carbonyl chloride (1.2 eq) dropwise.

-

Add a solution of N-(4-chlorophenyl)acetamide (1.0 eq) in dichloroethane to the reaction mixture at 0 °C.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Cool the reaction to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain N-(2-(pyridine-2-carbonyl)-4-chlorophenyl)acetamide.

Step 3: Deprotection

-

Reflux the N-(2-(pyridine-2-carbonyl)-4-chlorophenyl)acetamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Diagram of Modified Friedel-Crafts Acylation Pathway

Caption: Workflow for the Modified Friedel-Crafts Acylation Pathway.

Pathway 2: Grignard/Organolithium Addition and Subsequent Oxidation

This pathway offers a convergent approach where the two aromatic rings are coupled through the formation of a carbon-carbon bond using an organometallic reagent. A pyridyl Grignard or organolithium reagent is reacted with a suitable electrophile, such as a protected 2-amino-5-chlorobenzaldehyde or benzonitrile. If an aldehyde is used, the resulting secondary alcohol is then oxidized to the desired ketone.

-

Formation of the Organometallic Reagent: 2-Bromopyridine is a common precursor for the generation of 2-pyridylmagnesium bromide (a Grignard reagent) or 2-lithiopyridine. The choice between magnesium and an organolithium reagent (like n-butyllithium) depends on the desired reactivity and compatibility with other functional groups.

-

Electrophilic Partner: A protected form of 2-amino-5-chlorobenzaldehyde is used as the electrophile. The amino group is protected to prevent it from reacting with the highly basic organometallic reagent. Alternatively, 2-amino-5-chlorobenzonitrile can be used, which directly yields the ketone upon acidic workup of the intermediate imine.

-

Oxidation: If the aldehyde route is chosen, the resulting secondary alcohol needs to be oxidized to the ketone. Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are suitable for this transformation to avoid over-oxidation or side reactions.

Step 1: Preparation of 2-Pyridylmagnesium Bromide

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is often initiated by gentle heating.

-

Once the reaction has started, continue the dropwise addition at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Protected 2-Amino-5-chlorobenzaldehyde

-

In a separate flask, dissolve a protected form of 2-amino-5-chlorobenzaldehyde (e.g., with a Boc or other suitable protecting group) (0.9 eq) in anhydrous THF.

-

Cool the solution of the aldehyde to 0 °C in an ice bath.

-

Slowly add the freshly prepared 2-pyridylmagnesium bromide solution to the aldehyde solution via a cannula.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield the protected (2-amino-5-chlorophenyl)(pyridin-2-yl)methanol.

Step 3: Oxidation to the Ketone

-

Dissolve the protected alcohol from the previous step in a suitable solvent like dichloromethane or chloroform.

-

Add manganese dioxide (MnO₂, 5-10 eq) in portions to the stirred solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Filter the reaction mixture through a pad of Celite to remove the manganese salts, and wash the Celite pad with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

Step 4: Deprotection

-

The final step is the removal of the protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield this compound.

-

Purify the final product by recrystallization or column chromatography.

Diagram of Grignard Addition and Oxidation Pathway

Sources

physicochemical properties of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

An In-depth Technical Guide to the Physicochemical Properties of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, a member of the aminobenzophenone chemical family, is a compound of significant interest in synthetic and medicinal chemistry. Its structural architecture, featuring a halogenated aniline ring linked to a pyridine moiety through a carbonyl bridge, makes it a valuable precursor for the synthesis of various heterocyclic compounds, including benzodiazepines and other pharmacologically active agents.[1][2] A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these characteristics fundamentally govern its behavior in both chemical and biological systems. Properties such as solubility, lipophilicity (logP), and acid-base dissociation constants (pKa) are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides a comprehensive analysis of the core . It is designed for researchers, scientists, and drug development professionals, offering not only established data but also the underlying scientific principles and detailed experimental protocols for their validation. The methodologies described are grounded in standard pharmaceutical and chemical laboratory practices, ensuring reliability and reproducibility.

Chemical Identity and Structure

A precise definition of the molecule's identity is the foundation of any physicochemical characterization.

Chemical Structure

Figure 1: Chemical Structure

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 1830-42-8 | [3][4][5][6] |

| Molecular Formula | C₁₂H₉ClN₂O | [3][4][6] |

| Molecular Weight | 232.67 g/mol | [3][4][7] |

| SMILES | NC1=C(C=C(C=C1)Cl)C(=O)C1=NC=CC=C1 | [3] |

| InChIKey | N/A (Requires database lookup) | N/A |

Core Physicochemical Properties: A Summary

This table provides an at-a-glance summary of the key physicochemical data for the title compound. Detailed discussions and methodologies for each property are presented in subsequent sections.

| Property | Value | Notes |

| Melting Point | Data not available in searched literature. | A related bromo-analog melts at 98-100 °C.[8] |

| Boiling Point | Data not available. | [7] |

| logP (XLogP3-AA) | 2.3 | Computationally predicted.[4] |

| pKa | Predicted to have two basic centers. | The pyridine nitrogen and the aniline amine require experimental determination. |

| Aqueous Solubility | Poorly soluble (predicted). | Expected to be pH-dependent. |

Lipophilicity Analysis (logP)

4.1 Theoretical Basis and Importance

The n-octanol/water partition coefficient (logP) is a critical measure of a molecule's lipophilicity or hydrophobicity. It dictates how a compound partitions between lipidic (e.g., cell membranes) and aqueous (e.g., plasma) environments, profoundly influencing its absorption, membrane permeability, and plasma protein binding. A logP value between 1 and 3 is often considered optimal for oral drug absorption, though this is highly dependent on the specific target and drug class.

4.2 Computational Prediction

Computational models provide a rapid first-pass estimation of logP. For this compound, a computed value (XLogP3-AA) of 2.3 has been reported, suggesting moderate lipophilicity.[4] While useful for initial screening, these predictions must be confirmed by experimental methods for accuracy.

4.3 Experimental Determination: The Shake-Flask Method (Gold Standard)

The shake-flask method is the definitive technique for logP determination, directly measuring the compound's concentration in equilibrated n-octanol and aqueous phases.[9]

Protocol:

-

Preparation: Prepare a stock solution of the compound in n-octanol pre-saturated with water. The aqueous phase (typically a buffer like PBS, pH 7.4) should be pre-saturated with n-octanol.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the aqueous buffer in a glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_water) layers using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient P as P = C_oct / C_water, and logP = log₁₀(P).

4.4 Experimental Determination: RP-HPLC Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, less material-intensive alternative for estimating logP.[10][11] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its logP value.

Protocol:

-

Calibration: Select a set of standard compounds with known logP values that bracket the expected logP of the test compound.

-

Chromatography: Inject each standard and the test compound onto a C18 RP-HPLC column. Elute using an isocratic mobile phase (e.g., methanol/water mixture).

-

Data Collection: Record the retention time (t_R) for each compound and determine the column dead time (t_0) using an unretained compound (e.g., uracil).

-

Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

Correlation: Plot log(k) versus the known logP values for the standards. A linear regression of this plot yields a calibration curve.

-

Determination: Determine the logP of the test compound by interpolating its log(k) value onto the calibration curve.

Workflow for Experimental logP Determination```dot

Caption: Potential acid-base equilibria for the subject compound.

Aqueous Solubility

6.1 Importance in Drug Development

Aqueous solubility is a gatekeeper property in drug development. [12][13]A compound must dissolve in physiological fluids to be absorbed and exert its therapeutic effect. Poor solubility can lead to low bioavailability and is a major cause of candidate failure. [13] 6.2 Factors Affecting Solubility

The solubility of this compound is expected to be highly pH-dependent due to its basic functional groups. [14]At pH values below its pKa, the compound will become protonated and form a more soluble salt. [15]Other factors like solid-state form (polymorphism), temperature, and presence of co-solvents also significantly impact solubility.

6.3 Experimental Determination: Thermodynamic (Shake-Flask) Method

This method determines the equilibrium solubility, which is the true saturation point of the compound in a solvent. [14][15] Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure equilibrium is achieved between the solid and dissolved states.

-

Sample Processing: After equilibration, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

Quantification: Analyze the clear filtrate using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound. This concentration represents the equilibrium solubility at that specific pH.

6.4 Experimental Determination: Kinetic Solubility by Nephelometry

Kinetic solubility is a high-throughput method often used in early discovery to measure the concentration at which a compound precipitates from a solution when added from a DMSO stock. [14]Nephelometry, which measures light scattering from suspended particles, is an effective way to detect this precipitation. [12] Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO.

-

Titration: Use an automated liquid handler to add small, incremental volumes of the DMSO stock into an aqueous buffer solution under constant stirring.

-

Detection: Continuously monitor the solution using a nephelometer. [12]4. Endpoint: The kinetic solubility is defined as the concentration of the compound in the buffer just before a significant increase in light scattering (turbidity) is detected, indicating the onset of precipitation.

Workflow for Experimental Solubility Determination

Caption: Workflows for thermodynamic and kinetic solubility determination.

Spectroscopic Profile

While experimental spectra were not found in the initial search, the expected spectral characteristics can be predicted based on the molecule's structure. These predictions are vital for structure confirmation and purity assessment.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons on both the chlorophenyl and pyridine rings. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carbonyl and chloro groups. A broad singlet corresponding to the -NH₂ protons should also be visible.

-

¹³C NMR (Carbon-13 NMR): The spectrum will display 12 distinct carbon signals. The carbonyl carbon (C=O) will be the most downfield signal, typically in the 190-200 ppm range. Signals for the aromatic carbons will appear in the 110-160 ppm range.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for:

-

N-H stretching: Two distinct bands around 3300-3500 cm⁻¹ for the primary amine.

-

C=O stretching: A strong, sharp band around 1650-1680 cm⁻¹ for the ketone.

-

C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic and pyridine rings.

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 232, with a characteristic M+2 peak at m/z 234 (approximately one-third the intensity) due to the ³⁷Cl isotope. Common fragmentation patterns would involve cleavage at the carbonyl group.

Thermal Properties

-

Melting Point (MP): The melting point is a key indicator of purity and solid-state packing. No experimental value was found for the title compound. However, a closely related analog, (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, has a reported melting point of 98-100 °C, suggesting the title compound is likely a solid at room temperature with a similar melting range. [8]* Boiling Point (BP): No experimental data is available for the boiling point. [7]Given the molecular weight and polar functional groups, the compound is expected to have a high boiling point and would likely decompose before boiling at atmospheric pressure.

Conclusion

This compound is a moderately lipophilic compound whose aqueous solubility and biological interactions will be strongly influenced by its two basic centers and the resulting pH-dependent ionization. The physicochemical properties outlined in this guide—logP, pKa, and solubility—form a critical dataset for any research program involving this molecule. The provided experimental protocols offer a robust framework for validating computational predictions and generating the high-quality data required for applications in medicinal chemistry, drug development, and materials science. Accurate characterization of these fundamental properties is an indispensable step in unlocking the full potential of this versatile chemical scaffold.

References

- This compound | 1830-42-8. Appchem.

- Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed.

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.

- This compound 1830-42-8 wiki. Guidechem.

- Substructure and whole molecule approaches for calculating log P.

- Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- 1830-42-8|this compound. BLDpharm.

- This compound [1830-42-8]. Chemsigma.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone. Cayman Chemical.

- 2-Amino-5-chlorobenzophenone. Wikipedia.

- Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-. NIST WebBook.

- Determination of the pK a values of some pyridine derivatives by computational methods.

- 105192-42-5|(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone. BLDpharm.

- 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870. PubChem.

- 2-Amino-5-bromophenyl-2-pyridylmethanone, 98% (1563-56-0). Ottokemi.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 3. appchemical.com [appchemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1830-42-8|this compound|BLD Pharm [bldpharm.com]

- 6. This compound [1830-42-8] | Chemsigma [chemsigma.com]

- 7. 105192-42-5|(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone|BLD Pharm [bldpharm.com]

- 8. 2-Amino-5-bromophenyl-2-pyridylmethanone, 98% (1563-56-0) - 2-Amino-5-bromophenyl-2-pyridylmethanone, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. longdom.org [longdom.org]

- 11. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 12. rheolution.com [rheolution.com]

- 13. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 14. pharmatutor.org [pharmatutor.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone (CAS: 1830-42-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone, a benzophenone derivative, is a pivotal chemical intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a pyridine ring linked to a substituted aminobenzoyl group, provides a versatile scaffold for the development of novel therapeutics. This guide offers a comprehensive overview of its chemical properties, synthesis, analytical characterization, and safety protocols, tailored for professionals in the fields of chemical research and drug development.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its application in synthesis and formulation. Key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1830-42-8 | [1][2][3] |

| Molecular Formula | C12H9ClN2O | [1][2][3] |

| Molecular Weight | 232.67 g/mol | [1][2][3] |

| Appearance | Powder or liquid | [4] |

| Purity | Typically ≥99% | [4] |

| SMILES | NC1=C(C=C(C=C1)Cl)C(=O)C1=NC=CC=C1 | [1] |

| Storage | Store in a dry, dark, and ventilated place at 2-8 °C under an inert atmosphere. | [3][4] |

Synthesis and Purification

The synthesis of this compound is a critical process for its use as a pharmaceutical intermediate. While specific proprietary methods exist, a general synthetic approach can be outlined based on established chemical principles. A related synthesis for a similar compound, (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone, involves the dissolution of the parent aminobenzophenone in acetic acid followed by halogenation.[5]

Generalized Laboratory-Scale Synthesis Protocol

This protocol is a conceptual outline and should be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Reaction Setup : In a multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-amino-5-chlorobenzonitrile in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

-

Grignard Reagent Preparation : In a separate flask, prepare a Grignard reagent from 2-bromopyridine and magnesium turnings in anhydrous ether.

-

Reaction : Cool the solution of 2-amino-5-chlorobenzonitrile to 0°C. Slowly add the prepared Grignard reagent via the dropping funnel.

-

Work-up : After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction : Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Spectroscopic and Chromatographic Data

| Technique | Expected Data |

| ¹H NMR | Characteristic peaks corresponding to the aromatic protons on both the phenyl and pyridine rings, as well as the amine protons. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (232.67 m/z). |

| HPLC/UPLC | A single major peak indicating high purity, with retention time dependent on the specific method used.[3] |

Note: Predicted NMR spectra are available in some chemical databases.[2][6][7]

Applications in Drug Discovery and Chemical Research

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[8] Its structural motifs are found in compounds being investigated for a range of biological activities. For instance, related benzophenone structures are precursors to benzodiazepines, a class of psychoactive drugs.[9] The pyridine moiety is also a common feature in many biologically active compounds.

Derivatives of pyridin-2-yl methanone have been explored for their potential as antagonists for various receptors. For example, perampanel, a noncompetitive AMPA receptor antagonist, contains a pyridin-2-yl group, highlighting the importance of this structural feature in neurological drug discovery.[10]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

While specific GHS classification data for this exact compound is limited, related aminobenzophenone derivatives are known to cause skin and eye irritation and may cause respiratory irritation.[11][12][13]

-

Personal Protective Equipment : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][14]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid the formation and inhalation of dust and aerosols.[14] Use non-sparking tools and prevent electrostatic discharge.[14]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][11][15]

First Aid Measures

-

Eye Contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]

-

Skin Contact : Wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical advice.[11]

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[11]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Disposal

Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or soil.[12]

Conclusion

This compound is a valuable chemical intermediate with significant potential in pharmaceutical research and development. Its versatile structure allows for the synthesis of a wide range of derivatives with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is crucial for researchers working with this compound.

References

-

Appchem. This compound | 1830-42-8. Available at: [Link]

-

Zibo Hangyu Biotechnology Development Co., Ltd. This compound. Available at: [Link]

-

Chemsigma. This compound [1830-42-8]. Available at: [Link]

-

Molbase. Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Available at: [Link]

-

Chemistry Stack Exchange. Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Chemsrc. CAS#:105192-41-4 | (2-amino-5-chlorophenyl)-pyridin-3-ylmethanone. Available at: [Link]

- Google Patents. CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.

-

NIST WebBook. Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-. Available at: [Link]

-

NIST WebBook. Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-. Available at: [Link]

-

PubMed. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Available at: [Link]

-

PubChem. 2-Amino-5-chlorobenzophenone. Available at: [Link]

-

PubMed. Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus. Available at: [Link]

-

MDPI. Magnetochemistry | Special Issue : Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1830-42-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound, CasNo.1830-42-8 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. cphi-online.com [cphi-online.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. biosynth.com [biosynth.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. echemi.com [echemi.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Molecular Structure of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Aminobenzophenone-Pyridine Scaffold

The fusion of an aminobenzophenone core with a pyridine ring gives rise to a molecule with a unique electronic and steric profile. The aminobenzophenone moiety is a well-established pharmacophore, most notably as a key intermediate in the synthesis of benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. The introduction of a pyridine ring, a common structural motif in many pharmaceuticals, can significantly influence the molecule's pharmacological and pharmacokinetic properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. Furthermore, the pyridine ring can modulate the overall lipophilicity and metabolic stability of the compound.

This guide will provide a detailed exploration of the molecular structure of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone, offering a foundational understanding for its application in synthetic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₁₂H₉ClN₂O and a molecular weight of 232.67 g/mol .[1] The core structure consists of a central ketone group linking a 2-amino-5-chlorophenyl ring and a pyridin-2-yl ring.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClN₂O | [1] |

| Molecular Weight | 232.67 g/mol | [1] |

| CAS Number | 1830-42-8 | [1] |

| IUPAC Name | This compound | |

| Predicted LogP | ~2.5 | (Based on analogs) |

| Predicted pKa | ~3.5 (pyridinium ion), ~1.5 (aniline amine) | (Based on analogs) |

The presence of the amino group, the chloro substituent, and the pyridine nitrogen significantly influences the molecule's electronic distribution and reactivity. The amino group acts as an electron-donating group, increasing the electron density of the substituted phenyl ring, particularly at the ortho and para positions. Conversely, the chloro group is an electron-withdrawing group through induction but a weak deactivator due to lone pair donation. The pyridine ring is electron-deficient, which can influence the reactivity of the carbonyl group.

Synthesis Methodology: A Plausible Route

Proposed Synthetic Pathway: Modified Friedel-Crafts Acylation

The most logical approach involves the acylation of 4-chloroaniline with a suitable pyridine-2-carbonyl derivative in the presence of a Lewis acid catalyst. This method is a variation of the classical Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.

Caption: Proposed synthesis via Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from procedures for the synthesis of similar aminobenzophenones.

Materials:

-

4-Chloroaniline

-

Pyridine-2-carbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 2M

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add pyridine-2-carbonyl chloride (1.0 eq.) dropwise via the dropping funnel. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Addition of Substrate: Add 4-chloroaniline (1.0 eq.) portion-wise to the reaction mixture, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 2M hydrochloric acid. This will hydrolyze the aluminum complexes.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for this compound is not currently available. However, a detailed prediction of its spectral characteristics can be made by analyzing the data of closely related, well-characterized analogs such as (2-Amino-5-chlorophenyl)(phenyl)methanone.[2]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on both the substituted phenyl ring and the pyridine ring.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH₂ | 5.5 - 6.5 | Broad singlet | - |

| Phenyl H (ortho to C=O) | 7.3 - 7.5 | Doublet of doublets | ~8, 2 |

| Phenyl H (para to C=O) | 7.2 - 7.4 | Doublet | ~8 |

| Phenyl H (meta to C=O) | 6.7 - 6.9 | Doublet | ~2 |

| Pyridine H6 | 8.6 - 8.8 | Doublet | ~5 |

| Pyridine H4 | 7.8 - 8.0 | Triplet of doublets | ~8, 2 |

| Pyridine H5 | 7.4 - 7.6 | Triplet | ~8 |

| Pyridine H3 | 7.9 - 8.1 | Doublet | ~8 |

Rationale: The amino group will cause a significant upfield shift for the protons on the substituted phenyl ring. The pyridine protons will appear in the aromatic region, with the proton at the 6-position being the most deshielded due to its proximity to the nitrogen atom.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 195 - 200 |

| Phenyl C-NH₂ | 148 - 152 |

| Phenyl C-Cl | 125 - 129 |

| Phenyl C-H | 115 - 135 |

| Phenyl C-C=O | 118 - 122 |

| Pyridine C2 | 155 - 159 |

| Pyridine C6 | 148 - 152 |

| Pyridine C4 | 135 - 139 |

| Pyridine C3, C5 | 120 - 128 |

Rationale: The carbonyl carbon will appear significantly downfield. The carbon attached to the amino group will also be downfield, while the other aromatic carbons will resonate in the typical range of 115-140 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, two bands |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (ketone) | 1640 - 1660 | Strong |

| C=C stretch (aromatic) | 1580 - 1620 | Medium to Strong |

| C-N stretch | 1250 - 1350 | Medium |

| C-Cl stretch | 700 - 800 | Strong |

Rationale: The presence of two N-H stretching bands is characteristic of a primary amine. The carbonyl stretch will be at a relatively low frequency due to conjugation with the aromatic rings and potential intramolecular hydrogen bonding with the amino group.

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) is expected to show a prominent molecular ion peak.

| m/z | Predicted Identity |

| 232/234 | [M]⁺, [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 204/206 | [M - CO]⁺ |

| 154 | [C₇H₅ClNO]⁺ |

| 78 | [C₅H₄N]⁺ |

Rationale: The molecular ion peak will show a characteristic 3:1 isotopic pattern for the chlorine atom. Common fragmentation pathways would include the loss of carbon monoxide and cleavage at the carbonyl group.

Caption: Predicted fragmentation in mass spectrometry.

Potential Applications in Drug Development

As a derivative of 2-aminobenzophenone, this compound is a prime candidate for the synthesis of novel benzodiazepine analogs. The pyridine ring offers a handle for further chemical modification, allowing for the fine-tuning of pharmacological activity. For instance, the nitrogen atom could be quaternized or the ring could be further substituted to explore structure-activity relationships.

Beyond benzodiazepines, the aminobenzophenone-pyridine scaffold could be explored for other therapeutic targets. The structural motifs present in this molecule are found in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Safety and Handling

Based on the Safety Data Sheet (SDS) for the analogous compound (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, the following precautions should be taken:

-

Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

Conclusion

This compound is a molecule of significant interest to the medicinal and synthetic chemistry communities. While a complete experimental characterization is not yet publicly available, a comprehensive understanding of its molecular structure and reactivity can be inferred from the extensive knowledge of its chemical analogs. This guide provides a foundational framework for researchers working with this and similar compounds, from a plausible synthetic route to predicted spectroscopic data and potential applications. As a versatile building block, this compound holds promise for the development of novel therapeutic agents, and further investigation into its chemical and biological properties is warranted.

References

-

This compound | 1830-42-8. Appchem. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

Sources

Spectroscopic Characterization of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone, a significant heterocyclic ketone derivative. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The structural information derived from these techniques is crucial for its identification, purity assessment, and understanding its chemical behavior in various applications, including as an intermediate in the synthesis of pharmacologically active molecules.

Molecular Structure and Spectroscopic Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on both the substituted phenyl ring and the pyridine ring, as well as the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the chlorine atom, and the pyridine nitrogen, as well as the electron-donating effect of the amino group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | d | 1H | H-6' (Pyridine) |

| ~8.00 | td | 1H | H-4' (Pyridine) |

| ~7.85 | d | 1H | H-3' (Pyridine) |

| ~7.50 | d | 1H | H-6 (Phenyl) |

| ~7.45 | ddd | 1H | H-5' (Pyridine) |

| ~7.30 | dd | 1H | H-4 (Phenyl) |

| ~6.70 | d | 1H | H-3 (Phenyl) |

| ~6.50 | br s | 2H | -NH₂ |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

The proton on the pyridine ring adjacent to the nitrogen (H-6') is expected to be the most deshielded due to the inductive effect of the nitrogen. The protons on the aminophenyl ring are generally found at lower chemical shifts due to the electron-donating nature of the amino group. The broad singlet for the amino protons is characteristic and its chemical shift can be concentration and temperature dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon is typically the most downfield signal.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | C=O (Carbonyl) |

| ~155.0 | C-2' (Pyridine) |

| ~150.0 | C-2 (Phenyl) |

| ~149.0 | C-6' (Pyridine) |

| ~137.0 | C-4' (Pyridine) |

| ~134.0 | C-4 (Phenyl) |

| ~132.0 | C-6 (Phenyl) |

| ~126.0 | C-5' (Pyridine) |

| ~125.0 | C-3' (Pyridine) |

| ~123.0 | C-5 (Phenyl) |

| ~118.0 | C-1 (Phenyl) |

| ~117.0 | C-3 (Phenyl) |

Note: The chemical shifts are approximate and based on analogous structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ketone, and various C-C and C-N stretches within the aromatic rings. Data from similar compounds, such as (2-amino-5-chlorophenyl)(2-chlorophenyl)-methanone, can provide a good reference for the expected peak positions.[7]

Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1650 | Strong | C=O stretching (ketone) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N stretching |

| 1350 - 1250 | Medium | C-N stretching |

| ~1100 | Strong | C-Cl stretching |

The presence of a strong absorption around 1650 cm⁻¹ is indicative of the conjugated ketone. The doublet in the 3450-3300 cm⁻¹ region is a classic signature of a primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 232/234 | High | [M]⁺ (Molecular Ion, showing isotopic pattern for one chlorine atom) |

| 204/206 | Medium | [M - CO]⁺ |

| 154/156 | Medium | [C₇H₅ClNO]⁺ |

| 126 | Medium | [C₇H₄Cl]⁺ |

| 78 | High | [C₅H₄N]⁺ (Pyridyl cation) |

The molecular ion peak should exhibit an M+2 peak with an intensity of approximately one-third of the M peak, which is characteristic of a compound containing one chlorine atom. The fragmentation pattern would likely involve the loss of carbon monoxide (CO), and cleavage at the carbonyl group to generate fragments corresponding to the substituted phenyl and pyridyl moieties.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[4]

-

¹H NMR Parameters: Use a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16-64 scans are sufficient.

-

¹³C NMR Parameters: Use a spectral width of approximately 220 ppm, with proton decoupling. A longer acquisition time and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[5]

-

Parameters: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.[8]

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

Visualization of Key Structural and Analytical Concepts

To better illustrate the relationships within the molecule and the analytical workflow, the following diagrams are provided.

Molecular Structure with Atom Numbering

Caption: Structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

References

-

Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Synthetic Communications, 42(1), 46-54. [Link]

-

Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity - Taylor & Francis Online. [Link]

-

Regioselective three-component synthesis of 1,2-dihydropyridines initiated by a key transamination of enaminones - The Royal Society of Chemistry. [Link]

-

Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- - NIST WebBook. [Link]

-

Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- - NIST WebBook. [Link]

-

Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- - NIST WebBook. [Link]

-

A Convenient Method for the Preparation of 2-Aminobenzophenone Derivatives under Ultrasonic Irradiation - TÜBİTAK Academic Journals. [Link]

-

A convenient method for the preparation of 2-aminobenzophenone derivatives under ultrasonic irradiation - ResearchGate. [Link]

-

Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. [Link]

-

This compound | 1830-42-8 - Appchem. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. appchemical.com [appchemical.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. researchgate.net [researchgate.net]

- 7. Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- [webbook.nist.gov]

- 8. Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- [webbook.nist.gov]

The Strategic Role of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone in Modern Medicinal Chemistry: A Technical Guide

Abstract

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone emerges as a pivotal scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of advanced heterocyclic compounds. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and, most significantly, its application in the development of potent central nervous system (CNS) active agents, particularly pyridyl-analogues of 1,4-benzodiazepines. We will explore the strategic incorporation of the pyridyl moiety as a bioisosteric replacement for the traditional phenyl group, elucidating the resulting modulation of pharmacological activity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step synthetic protocols.

Introduction: The Significance of the 2-Aminobenzophenone Core and the Pyridyl Moiety

The 2-aminobenzophenone framework is a cornerstone in the synthesis of numerous psychoactive pharmaceuticals, most notably the benzodiazepine class of drugs. These compounds, such as diazepam and lorazepam, exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the CNS. The structure-activity relationship (SAR) of benzodiazepines has been extensively studied, revealing key pharmacophoric features that govern their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.

A critical aspect of modern drug design involves the principle of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance the pharmacological profile of a lead compound. The "phenyl-to-pyridyl" switch is a classic bioisosteric modification. The introduction of a nitrogen atom into the aromatic ring can lead to significant improvements in potency, selectivity, and pharmacokinetic properties by introducing a hydrogen bond acceptor, altering electronic distribution, and potentially improving solubility.

This compound represents a strategic fusion of the essential 2-aminobenzophenone core with a pyridyl bioisostere. This unique combination makes it a highly valuable precursor for a new generation of CNS-active drug candidates with potentially superior therapeutic profiles.

Synthesis of the Core Scaffold: this compound

The synthesis of this key intermediate can be approached through several established synthetic strategies. Below, we provide a detailed protocol adapted from patented methodologies for the analogous bromo-compound, which can be effectively applied for the chloro-derivative. This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.

Multi-Step Synthetic Protocol

This synthetic route involves the protection of a phenolic precursor, followed by a Suzuki coupling to introduce the pyridyl moiety, and subsequent oxidation and deprotection to yield the final product.

Step 1: Protection of 4-chloro-2-(bromomethyl)phenol

-

Reaction: 4-chloro-2-(bromomethyl)phenol is reacted with a protecting group, such as methoxymethyl chloride (MOM-Cl) or (2-methoxyethoxy)methyl chloride (MEM-Cl), in the presence of a non-nucleophilic base to protect the hydroxyl group.

-

Detailed Protocol:

-

To a solution of 4-chloro-2-(bromomethyl)phenol (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or acetonitrile, add a suitable base such as triethylamine (2.0 eq) or potassium carbonate (1.0 eq).

-

Cool the mixture to 0 °C and add MEM-Cl (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.

-

Step 2: Boronic Acid Formation

-

Reaction: The protected intermediate is converted to a boronic acid derivative.

-

Detailed Protocol:

-

In a three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of the protected 4-chloro-2-(bromomethyl)phenol derivative (1.0 eq) in anhydrous THF to form the Grignard reagent.

-

In a separate flask, cool a solution of trimethyl borate (1.5 eq) in anhydrous THF to -78 °C.

-

Slowly add the prepared Grignard reagent to the trimethyl borate solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with aqueous HCl and extract the boronic acid derivative with an organic solvent.

-

Step 3: Suzuki Coupling with 2-Bromopyridine

-

Reaction: The boronic acid derivative is coupled with 2-bromopyridine in the presence of a palladium catalyst.

-

Detailed Protocol:

-

To a solution of the boronic acid derivative (1.0 eq) and 2-bromopyridine (1.1 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq) and a base like sodium carbonate (2.0 eq).

-

Degas the mixture and heat under reflux for 12-24 hours, monitoring by TLC.

-

Cool the reaction mixture, filter off the catalyst, and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the coupled product.

-

Step 4: Oxidation to the Ketone

-

Reaction: The benzylic position of the coupled product is oxidized to the corresponding ketone.

-

Detailed Protocol:

-

Dissolve the coupled product (1.0 eq) in pyridine.

-

Add t-butyl hydroperoxide (1.5 eq) and iodine (1.0 eq) and heat the mixture at 80 °C for 6 hours.

-

Cool the reaction and quench with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Step 5: Deprotection to Yield this compound

-

Reaction: The protecting group on the phenolic oxygen is removed, and the resulting intermediate is converted to the final amino compound. This step often involves a rearrangement.

-

Detailed Protocol:

-

Treat the ketone from the previous step with a strong acid (e.g., HCl in an appropriate solvent) to remove the MEM or MOM protecting group.

-

The resulting intermediate can then be converted to the final amine through a series of steps that may involve treatment with a base to induce rearrangement and hydrolysis.

-

Diagram of the Synthetic Workflow:

A Technical Guide to the Synthesis and Historical Significance of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Abstract

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone is a pivotal chemical intermediate, primarily recognized for its indispensable role in the synthesis of various pharmaceuticals. This technical guide offers a comprehensive overview of its historical context, discovery, and detailed methodologies for its synthesis. The document provides structured data on its chemical properties, an in-depth experimental protocol for its preparation via Friedel-Crafts acylation, and visual representations of its synthetic pathway and subsequent use as a precursor. This guide serves as a critical resource for researchers, scientists, and professionals engaged in organic synthesis and drug development, particularly in the field of benzodiazepines and other central nervous system (CNS) active agents.

Introduction and Historical Context

The significance of this compound (IUPAC Name: this compound, CAS No: 1830-42-8) is intrinsically linked to the rise of benzodiazepines, a class of psychotropic drugs that revolutionized the treatment of anxiety and other neurological disorders in the mid-20th century.[1] Following the groundbreaking discovery of chlordiazepoxide by Leo Sternbach in the 1950s, a wave of research was initiated to synthesize and screen analogous compounds, leading to the development of numerous blockbuster drugs.[1]

This aminobenzophenone derivative emerged not as a standalone therapeutic agent, but as a crucial building block. Its molecular architecture, featuring a substituted aminophenyl ring and a pyridinyl ring connected by a carbonyl group, provides a versatile scaffold for constructing complex heterocyclic systems.[1][2] Its primary claim to fame is its role as a key precursor in the synthesis of prazepam, a benzodiazepine derivative patented in the 1960s. The development of efficient synthetic routes to this compound was, therefore, a critical enabling step in the production of these important medicines.

Core Synthesis Methodology: The Friedel-Crafts Acylation

The most prevalent and historically significant method for synthesizing substituted 2-aminobenzophenones is the Friedel-Crafts acylation.[3][4] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid.[5]

In the context of synthesizing this compound, a common and logical approach involves the reaction between a derivative of 4-chloroaniline and a pyridin-2-yl acylating agent. A key challenge in this synthesis is the reactivity of the amino group on the aniline ring, which can interfere with the Lewis acid catalyst.[3] To circumvent this, the amino group is often protected prior to the acylation step. However, an alternative strategy is to utilize a para-substituted aniline, like 4-chloroaniline. The presence of the chloro group at the para position directs the incoming acyl group to the ortho position relative to the amine, yielding the desired 2-amino-5-chloro substitution pattern.[4]

The general reaction can be summarized as the acylation of 4-chloroaniline with 2-picolinoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).

Causality in Experimental Design:

-

Choice of Reactants: 4-Chloroaniline is selected because the chloro-substituent deactivates the ring slightly but is an ortho-, para-director. Since the para position is blocked, acylation is directed to the ortho position, leading to the desired product. 2-Picolinoyl chloride serves as the acylating agent to introduce the required pyridin-2-ylcarbonyl moiety.

-

Lewis Acid Catalyst: A catalyst like zinc chloride (ZnCl₂) is often preferred over aluminum chloride (AlCl₃) in syntheses involving nitrogen-containing heterocycles like pyridine. The pyridine nitrogen can form a stable complex with stronger Lewis acids like AlCl₃, effectively sequestering the catalyst. ZnCl₂ provides a balance of sufficient reactivity without excessive complexation.

-

Solvent and Temperature: The reaction is typically performed in a non-polar, high-boiling solvent to facilitate the reaction, which often requires elevated temperatures to proceed at a practical rate.

Detailed Experimental Protocol

The following protocol outlines a representative synthesis of this compound. This procedure is a synthesized representation based on established principles of Friedel-Crafts acylations for aminobenzophenones.[3][6]

Materials:

-

4-Chloroaniline

-

2-Picolinoyl chloride hydrochloride

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Toluene

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Hydrochloric Acid (HCl)

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous zinc chloride (1.2 equivalents) to toluene.

-

Addition of Reactants: To the stirred suspension, add 4-chloroaniline (1.0 equivalent). Heat the mixture to approximately 60°C to ensure homogeneity.

-

Acylation: Add 2-picolinoyl chloride hydrochloride (1.1 equivalents) portion-wise to the reaction mixture. The hydrochloride salt is often used for stability.

-

Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred mixture of ice and concentrated hydrochloric acid. This step hydrolyzes the intermediate complex and protonates the product.

-

Isolation: The aqueous acidic layer now contains the protonated product. Separate the organic (toluene) layer. Wash the aqueous layer with a fresh portion of toluene to remove any non-polar impurities.

-

Neutralization: Cool the aqueous layer in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 9). This deprotonates the amino group, causing the product to precipitate out of the solution.

-

Purification: Collect the crude solid product by filtration. Wash the solid with cold water until the filtrate is neutral. Recrystallize the crude product from an ethanol/water mixture to yield purified this compound as a crystalline solid.[6]

Visualization of Synthetic Workflow

The synthesis can be visualized as a multi-step process from reactant preparation to final product purification.

Caption: Workflow for the synthesis of this compound.

Role as a Pharmaceutical Precursor

The primary utility of this compound is its function as an intermediate in the synthesis of more complex molecules. For example, it is a documented starting material for prazepam. The synthesis involves cyclization reactions that build the seven-membered diazepine ring onto the aminobenzophenone core.

Caption: Role as a precursor in benzodiazepine synthesis.

Physicochemical and Spectroscopic Data

Accurate characterization of the final product is essential for its use in pharmaceutical manufacturing.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClN₂O | [7] |

| Molecular Weight | 232.67 g/mol | [7] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 95-98 °C | [2] |

| CAS Number | 1830-42-8 | [7] |

Conclusion

This compound is a compound whose history is written in the annals of medicinal chemistry. While not a therapeutic agent itself, its role as a key intermediate has been fundamental to the synthesis of important benzodiazepine drugs. The Friedel-Crafts acylation provides a reliable, though challenging, synthetic route to this molecule. Understanding the nuances of its synthesis—from reactant selection to purification—is crucial for chemists and pharmaceutical scientists working on the development of CNS-active compounds and other complex heterocyclic systems. This guide provides an authoritative foundation for this understanding, grounded in the principles of organic synthesis and the history of drug discovery.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Aminobenzophenone via Friedel-Crafts Acylation.

- BenchChem. (2025). A Comparative Yield Analysis: Friedel-Crafts Acylation vs. Suzuki Coupling for the Synthesis of 2-Aminobenzophenones.

- Asian Journal of Organic & Medicinal Chemistry. Synthesis of 2-aminobenzophenones.

- BenchChem. (2025). Reproducibility of published synthesis methods for 2-Aminobenzophenone.

- ChemicalBook. Synthesis of (2-amino-5-chlorophenyl)-4-pyridinylmethanone.

- Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds.

- Appchem. This compound | 1830-42-8.

- BenchChem. (2025). The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.

- ResearchGate. (n.d.). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. appchemical.com [appchemical.com]

An In-depth Technical Guide to (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone Derivatives and Analogues: Synthesis, Biological Potential, and Structure-Activity Relationships

This guide offers a comprehensive technical overview of the (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone core scaffold, its derivatives, and analogues. It is intended for researchers, medicinal chemists, and drug development professionals interested in the synthetic strategies, potential therapeutic applications, and structure-activity relationships (SAR) of this versatile class of compounds. By integrating established synthetic methodologies with insights into their biological activities, this document aims to provide a foundational resource for the rational design and development of novel therapeutic agents based on this privileged structure.

Introduction: The Significance of the 2-Aminobenzophenone and Pyridine Moieties

The this compound scaffold represents a confluence of two pharmacologically significant moieties: the 2-aminobenzophenone core and the pyridine ring. The 2-aminobenzophenone framework is a well-established privileged structure in medicinal chemistry, most notably serving as a key precursor to the benzodiazepine class of psychoactive drugs[1]. Beyond their role as synthetic intermediates, 2-aminobenzophenone derivatives themselves have demonstrated a wide array of biological activities, including potential as skeletal muscle relaxants[2][3][4].

The pyridine ring is another cornerstone of drug discovery, present in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its favorable physicochemical properties, has led to its incorporation into compounds with diverse therapeutic applications, including anticancer, antimicrobial, and antiviral agents[5][6]. The strategic combination of these two pharmacophores in the this compound core suggests a rich potential for the discovery of novel bioactive molecules.

Synthetic Strategies for the Core Scaffold and its Analogues

The synthesis of this compound and its derivatives can be approached through several established synthetic organic chemistry methodologies. The primary challenge lies in the efficient formation of the ketone linkage between the substituted aniline and the pyridine ring.

Proposed Synthesis of the Core Scaffold: this compound

A prevalent method for the synthesis of 2-aminobenzophenones involves the Friedel-Crafts acylation. However, the electron-deficient nature of the pyridine ring and the potential for N-acylation of the starting aniline present challenges for a direct Friedel-Crafts reaction. A more plausible and controllable multi-step synthesis is proposed, beginning with the protection of the amino group of 4-chloroaniline.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Protection of 4-chloroaniline

-

To a solution of 4-chloroaniline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a slight excess of an acylating agent (e.g., acetic anhydride or acetyl chloride) and a base (e.g., triethylamine or pyridine).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected N-(4-chlorophenyl)acetamide.

Step 2: Friedel-Crafts Acylation with 2-Picolinoyl Chloride

-